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molecular formula C13H14O5 B8383791 Dimethyl 4-allyl-5-hydroxyisophthalate

Dimethyl 4-allyl-5-hydroxyisophthalate

Cat. No. B8383791
M. Wt: 250.25 g/mol
InChI Key: JFMKTEJMJJDLJN-UHFFFAOYSA-N
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Patent
US07842713B2

Procedure details

A solution of dimethyl 5-(allyloxy)isophthalate (1.5 g, 5.994 mmol) in N,N-dimethylaniline (15 mL) was heat at 200° C. for 14 hours. After it was cooled to room temperature, the reaction was diluted with EtOAc, washed with 0.5 N HCl, brine, and dried with Na2SO4. The solvent was evaporated under reduced pressure. The desired product was purified via silica gel gradient column chromatography with EtOAc/Hex (10-25%) to afford the title compound (750 mg, yield 70%) as a white solid. 1H NMR (300 MHz, CHLOROFORM-d) δ ppm 3.82 (d, J=6.22 Hz, 2 H) 3.92 (d, J=5.84 Hz, 6 H) 5.02-5.11 (m, 1 H) 5.10-5.17 (m, 1 H) 5.81 (s, 1 H) 5.90-6.13 (m, 1 H) 7.70 (d, J=1.70 Hz, 1 H) 8.11 (d, J=1.51 Hz, 1 H); LC-MS (ESI)+m/z=251.00 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
70%

Identifiers

REACTION_CXSMILES
C([O:4][C:5]1[CH:6]=[C:7]([C:15]([O:17][CH3:18])=[O:16])[CH:8]=[C:9]([CH:14]=1)[C:10]([O:12][CH3:13])=[O:11])C=C.CN(C)[C:21]1[CH:26]=CC=C[CH:22]=1>CCOC(C)=O>[CH2:26]([C:14]1[C:5]([OH:4])=[CH:6][C:7]([C:15]([O:17][CH3:18])=[O:16])=[CH:8][C:9]=1[C:10]([O:12][CH3:13])=[O:11])[CH:21]=[CH2:22]

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
C(C=C)OC=1C=C(C=C(C(=O)OC)C1)C(=O)OC
Name
Quantity
15 mL
Type
reactant
Smiles
CN(C1=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCOC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
washed with 0.5 N HCl, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The desired product was purified via silica gel gradient column chromatography with EtOAc/Hex (10-25%)

Outcomes

Product
Name
Type
product
Smiles
C(C=C)C1=C(C=C(C(=O)OC)C=C1O)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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